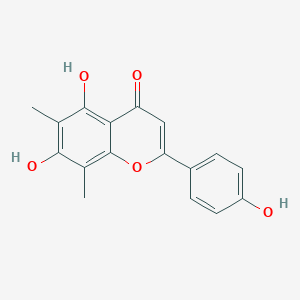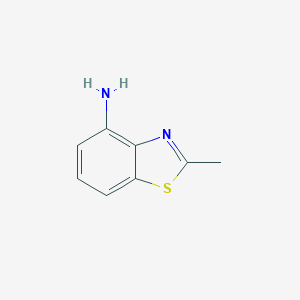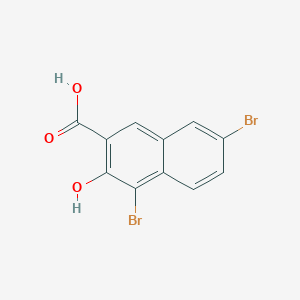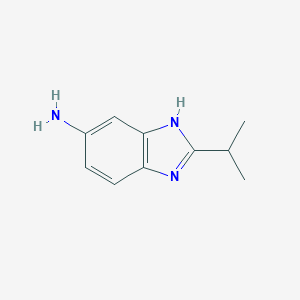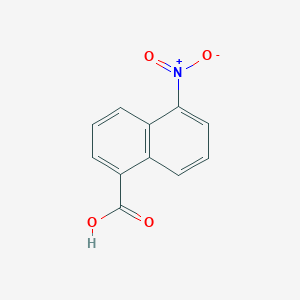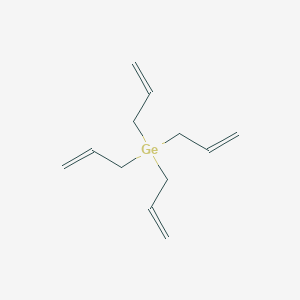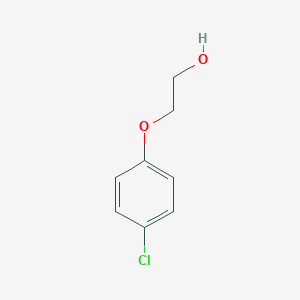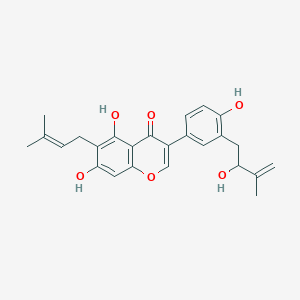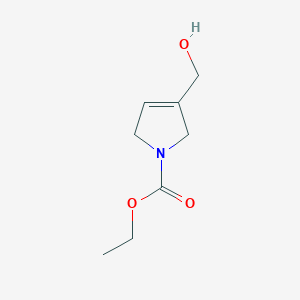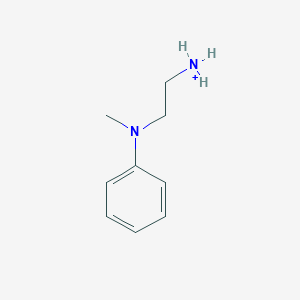
N-(2-aminoethyl)-N-methylaniline
概要
説明
N-(2-aminoethyl)-N-methylaniline is a compound that can be associated with the broader class of N-methylated amino acids and aniline derivatives. N-methylation is a common modification in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates, including peptides and amino acids. This modification can enhance oral bioavailability, lipophilicity, and aqueous solubility, which are critical factors in drug design .
Synthesis Analysis
The synthesis of N-methylated amino acids, which are structurally related to N-(2-aminoethyl)-N-methylaniline, can be achieved through various methods. One approach involves the use of 5-oxazolidinones as intermediates, which has been demonstrated to be an efficient pathway for the synthesis of N-methyl amino acids . Additionally, chiral auxiliaries and Schiff base formation with subsequent methylation have been employed to synthesize chiral N-methylated amino acid derivatives . These methods highlight the versatility and creativity in the synthesis of N-methylated compounds.
Molecular Structure Analysis
The molecular structure of N-methylated compounds, including N-(2-aminoethyl)-N-methylaniline, is characterized by the presence of a methyl group attached to the nitrogen atom. This structural modification can lead to changes in the conformation and electronic properties of the molecule. For instance, N-methylation has been shown to increase the polarizability and dipole moment of amino acid derivatives, which can influence their interaction with biological targets . Moreover, the non-planarity of the amino group, as observed in related nitroaniline compounds, can affect molecular recognition and crystal structure formation .
Chemical Reactions Analysis
N-methylated amino acids and peptides can participate in various chemical reactions, often with altered reactivity compared to their non-methylated counterparts. For example, the presence of an N-methyl group can lower the activation energy for cis/trans amide isomerization, which can have implications for the folding and stability of peptides . Additionally, N-methylated amino acids can serve as building blocks in combinatorial chemistry, leading to the discovery of new drugs with specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-methylated amino acids and peptides are significantly influenced by the N-methyl modification. This modification generally leads to an increase in lipophilicity and aqueous solubility, which are desirable traits for drug molecules. The increased solubility is attributed to more negative Gibbs free energy of solvation (ΔGsolv) after N-methylation . Furthermore, the synthesis of N-methylated derivatives can be tailored to produce optically pure compounds, which is crucial for their application in pharmaceuticals .
科学的研究の応用
Oligonucleotide Synthesis : The 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite has been synthesized for use in solid-phase synthesis of oligodeoxyribonucleotides. This offers potential applications in the preparation of therapeutic oligonucleotides (Grajkowski et al., 2001).
Poly(N-methylaniline) Studies : Poly(N-methylaniline) formation, redox behavior, and degradation have been investigated using spectroelectrochemical methods. This research aids in understanding the structural changes during redox switching and degradation products formation (Planes et al., 2014).
Chemical Reactions and Rearrangements : Studies on the thermally induced rearrangements of N-Allyl in C-Allyl-aniline show the formation of various compounds, indicating applications in synthetic chemistry and materials science (Schmid et al., 1973).
Aniline Derivatives in Metabolism : Research on the metabolism of halogenated methylanilines in rat liver microsomes has been conducted, providing insights into the biochemical processing of these compounds (Boeren et al., 1992).
Industrial Applications : N-methylaniline has been studied for its role in the vapor-phase alkylation of aniline with methanol, indicating its significance in the manufacture of dyes, drugs, and other industrial products (Nehate & Bokade, 2009).
Microbial Degradation : An aerobic bacterium capable of degrading aniline and methylanilines was isolated, highlighting the potential for bioremediation of environments contaminated with these compounds (Konopka, 1993).
DNA Adduct Formation : Studies on the formation of DNA adducts by N-nitroso-N-methylaniline provide insights into the interaction of these compounds with genetic material, relevant for understanding mutagenicity and carcinogenicity (Koepke et al., 1990).
Polymer Chemistry : Research on the reaction of diglycidylaniline with N-methylaniline and the formation of cyclic products has applications in polymer chemistry and materials science (Matějka et al., 1986).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N'-methyl-N'-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMQDJOIHALPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-methylaniline | |
CAS RN |
1664-39-7 | |
| Record name | N-(2-aminoethyl)-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





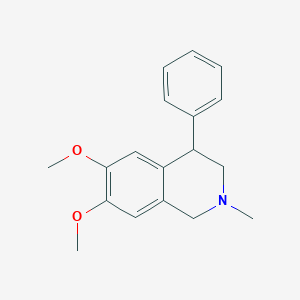
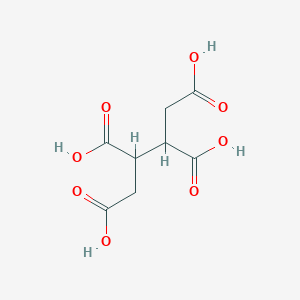
![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)
